3-(4-methylphenyl)propan-1-amine hydrochloride
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Overview
Description
3-(4-Methylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅N·HCl. It is a derivative of phenethylamine and is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Reduction of 3-(4-methylphenyl)propanoic acid: This method involves the reduction of 3-(4-methylphenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in anhydrous ether, followed by hydrolysis to yield 3-(4-methylphenyl)propan-1-amine.
Amination of 4-methylstyrene: Another approach is the amination of 4-methylstyrene using ammonia in the presence of a catalyst such as Raney nickel, followed by hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 3-(4-Methylphenyl)propan-1-amine can be oxidized to form 3-(4-methylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can be reduced back to 4-methylstyrene using catalytic hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous medium, reflux conditions.
Reduction: H₂, Raney nickel catalyst, high pressure and temperature.
Substitution: Various nucleophiles (e.g., halides, alkyl halides), polar aprotic solvents, room temperature to reflux.
Major Products Formed:
Oxidation: 3-(4-methylphenyl)propanoic acid.
Reduction: 4-methylstyrene.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3-(4-Methylphenyl)propan-1-amine hydrochloride is widely used in scientific research due to its structural similarity to neurotransmitters and its ability to interact with various biological targets. Its applications include:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In studies related to neurotransmitter function and receptor binding.
Medicine: In the development of pharmaceuticals targeting central nervous system disorders.
Industry: As an intermediate in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with monoamine neurotransmitter systems. It acts as a ligand for various receptors, including dopamine, serotonin, and norepinephrine receptors. The exact mechanism involves binding to these receptors, modulating their activity, and influencing neurotransmitter release and reuptake.
Comparison with Similar Compounds
3-(4-Methylphenyl)propan-1-amine hydrochloride is structurally similar to other phenethylamine derivatives, such as:
Phenethylamine: The parent compound with no substituents.
Norepinephrine: A neurotransmitter with a similar structure but different functional groups.
Amphetamine: A stimulant with a methyl group on the alpha carbon.
Uniqueness: Unlike amphetamine, this compound does not have a methyl group on the alpha carbon, which affects its pharmacological properties and makes it less potent as a stimulant.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of neurotransmitter systems.
Properties
CAS No. |
2551118-16-0 |
---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.